Sulfo DBCO-Maleimide
Overview
Description
Sulfo DBCO-Maleimide is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). It is a click chemistry reagent containing a dibenzocyclooctyne (DBCO) group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . This compound is particularly useful in bioconjugation and labeling applications due to its ability to form stable triazole linkages without the need for a copper catalyst .
Biochemical Analysis
Biochemical Properties
Sulfo DBCO-Maleimide plays a significant role in biochemical reactions. The maleimide group in this compound reacts predominantly with free sulfhydryls at pH 6.5-7.5, forming stable thioether bonds . This reaction is specific and efficient, making it a valuable tool for modifying biomolecules .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its reactivity with sulfhydryl groups. The maleimide group in this compound is about 1,000 times more reactive toward a free sulfhydryl than to an amine at pH 7 . This allows it to form stable thioether bonds with sulfhydryl groups in proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the reaction between this compound and sulfhydryl groups is typically carried out at room temperature for 1-2 hours . After this time, the reaction can be quenched, and any excess unreacted reagent can be removed .
Transport and Distribution
The transport and distribution of this compound within cells and tissues depend on its chemical properties. As a water-soluble molecule , it can be distributed throughout the aqueous environment of the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo DBCO-Maleimide involves the reaction of maleimide with sulfhydryl-containing compounds. The maleimide group reacts predominantly with free sulfhydryls at pH 6.5-7.5, forming stable thioether bonds . The reaction conditions typically involve the use of water-miscible organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and reducing reagents like immobilized TCEP disulfide reducing gel .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Sulfo DBCO-Maleimide undergoes several types of chemical reactions, including:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the DBCO group reacting with azide-containing molecules to form stable triazole linkages.
Michael Addition: The maleimide group can undergo Michael addition with thiolate groups, forming thioether bonds.
Common Reagents and Conditions
Major Products
The major products formed from these reactions are stable triazole linkages and thioether bonds, which are crucial for bioconjugation and labeling applications .
Scientific Research Applications
Sulfo DBCO-Maleimide has a wide range of scientific research applications, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in the labeling and tracking of biomolecules, such as proteins and nucleic acids.
Medicine: Integral in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Utilized in the production of diagnostic tools and biosensors.
Mechanism of Action
Sulfo DBCO-Maleimide exerts its effects through the formation of stable triazole linkages via SPAAC reactions. The DBCO group reacts with azide-containing molecules, forming a triazole ring without the need for a copper catalyst . This mechanism is highly efficient and biocompatible, making it suitable for in vivo applications .
Comparison with Similar Compounds
Similar Compounds
Dibenzocyclooctyne-PEG4-maleimide: Another click chemistry reagent used for copper-free azide-alkyne cycloaddition.
Dibenzocyclooctyne-amine: Used for bioconjugation and labeling applications.
Uniqueness
Sulfo DBCO-Maleimide is unique due to its cleavable nature, making it particularly useful in the synthesis of ADCs. Its ability to form stable triazole linkages without the need for a copper catalyst sets it apart from other similar compounds .
Properties
IUPAC Name |
1-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]-1-oxopropane-2-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O8S/c33-24(14-16-31-25(34)11-12-26(31)35)30-17-23(41(38,39)40)28(37)29-15-13-27(36)32-18-21-7-2-1-5-19(21)9-10-20-6-3-4-8-22(20)32/h1-8,11-12,23H,13-18H2,(H,29,37)(H,30,33)(H,38,39,40) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQMMWCHYXQNOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)C(CNC(=O)CCN4C(=O)C=CC4=O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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